molecular formula C12H14N2O2 B11810730 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine

2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine

Cat. No.: B11810730
M. Wt: 218.25 g/mol
InChI Key: GCCXKIKBWILZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxazole ring, which is further connected to an ethanamine chain. The molecular formula of this compound is C12H14N2O2 , and it has a molecular weight of 218.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

  • Lead Compound for Drug Design :
    • 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine serves as a potential lead structure for the development of new therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective inhibition of cancer cell growth, suggesting potential applications in oncology .
  • Mechanisms of Action :
    • Research has demonstrated that the compound can inhibit key signaling pathways involved in cancer progression, such as the mTOR pathway. This inhibition is crucial for developing targeted therapies against cancers like triple-negative breast cancer (TNBC) .

Biological Research Applications

  • Structure-Activity Relationship Studies :
    • The compound is utilized in structure-activity relationship (SAR) studies to understand how variations in its structure affect biological activity. These studies are essential for optimizing compounds for better therapeutic profiles .
  • Neurodegenerative Disease Research :
    • Emerging data suggest that compounds similar to this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the oxazole ring is thought to influence interactions with tau proteins, which are implicated in neurodegeneration .

Case Studies and Experimental Findings

Study FocusFindingsImplications
Antiproliferative ActivityCompounds derived from this compound showed IC50 values indicating significant cytotoxicity against MDA-MB-453 cells (GI50 = 60 μM) .Suggests potential for development as anticancer agents.
Neuroprotective EffectsResearch indicates potential interactions with tau proteins, offering insights into treatment strategies for tauopathies .Highlights the need for further investigation into neuroprotective mechanisms.
SAR StudiesVariations in substituents on the oxazole core led to different potencies against cancer cell lines, underscoring the importance of molecular modifications .Provides a roadmap for future drug design efforts focusing on tailored therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanamine chain may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .

Biological Activity

Overview

2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, including anticancer properties, antimicrobial effects, and interactions with various biochemical pathways. The following sections detail the compound's biological activity based on diverse research findings.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Oxazole derivatives are known to modulate various signaling pathways and can influence target protein functions through multiple mechanisms:

  • Target Interaction : Oxazole compounds can interact with enzymes and receptors, altering their activity and leading to downstream effects on cell signaling.
  • Biochemical Pathways : These compounds are involved in pathways related to apoptosis, cell proliferation, and inflammatory responses, which are critical in cancer biology and other diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related oxazole derivatives:

Study Cell Line/Model Activity Observed IC50 Value (µM) Mechanism
Study 1MCF-7 (Breast Cancer)Induces apoptosis15.63p53 activation, caspase-3 cleavage
Study 2U-937 (Leukemia)Cytotoxic effect< 1Cell cycle arrest
Study 3HeLa (Cervical Cancer)Antiproliferative12.5Inhibition of PI3K pathway
Study 4SK-MEL-2 (Melanoma)Selective inhibition0.75Targeting membrane-bound carbonic anhydrases

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of oxazole derivatives, this compound demonstrated significant activity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of p53 and subsequent caspase-3 cleavage, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Leukemia Model : Another investigation focused on human leukemia cell lines (U-937), where the compound exhibited a potent cytotoxic effect at low concentrations (<1 µM). This suggests its potential utility in treating hematological malignancies by inducing cell cycle arrest .
  • Mechanistic Insights : Research into the mechanism revealed that the compound interacts with key signaling pathways such as PI3K/Akt, which is crucial for cell survival and proliferation. Inhibition of this pathway led to reduced viability in HeLa cells, indicating that targeting such pathways could be a viable strategy for cancer therapy .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]ethanamine

InChI

InChI=1S/C12H14N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-12(16-11)5-6-13/h2-4,7-8H,5-6,13H2,1H3

InChI Key

GCCXKIKBWILZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(O2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.